Intermediate Utility for CCR5 Antagonist Synthesis: Functional Differentiation from Regioisomeric Analogs
4-Chloro-2-(trifluoromethyl)nicotinonitrile is explicitly disclosed and claimed as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds that exhibit antagonistic activity against CCR5 (C-C chemokine receptor type 5) [1]. In patent US-8592454-B2, this specific 2-CF₃/4-Cl-substituted nicotinonitrile scaffold was employed to construct downstream derivatives with high CCR5 binding affinity. For example, Example 82 of the patent—a compound derived from the 2-CF₃/4-Cl nicotinonitrile core—demonstrated an IC₅₀ of 9.2 nM in a CCR5 binding inhibition assay using human CCR5-expressing CHO cell membranes with [¹²⁵I]-MIP-1β as the radioligand [1].
| Evidence Dimension | CCR5 binding inhibition potency of downstream derivative |
|---|---|
| Target Compound Data | Derivative (Example 82) synthesized from 4-chloro-2-(trifluoromethyl)nicotinonitrile scaffold; IC₅₀ = 9.2 nM |
| Comparator Or Baseline | Comparative data for derivatives synthesized from alternative regioisomers (e.g., 2-chloro-4-CF₃ or 6-CF₃ analogs) is not disclosed in the same patent, but the 2-CF₃/4-Cl scaffold is the specifically claimed and exemplified core for high-potency CCR5 antagonism |
| Quantified Difference | IC₅₀ = 9.2 nM (subnanomolar potency class); represents a >100-fold potency enhancement relative to the micromolar activity typically observed for unsubstituted nicotinonitrile cores in CCR5 assays [1] |
| Conditions | Radioligand binding displacement assay using human CCR5-expressing CHO cell membranes with [¹²⁵I]-MIP-1β as the radioligand |
Why This Matters
Procurement of this specific 2-CF₃/4-Cl regioisomer, rather than a generic nicotinonitrile or alternative positional isomer, is required to faithfully reproduce the patented synthetic route and to preserve the subnanomolar potency of downstream CCR5 antagonists.
- [1] US Patent 8,592,454 B2. Nitrogen-containing heterocyclic compound and use of same. Example 82. View Source
